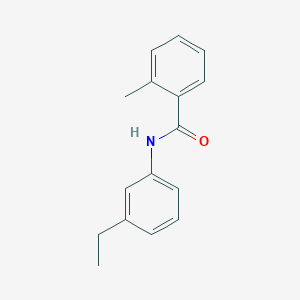
N-(2-ethylphenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2-methylbenzamide, commonly known as DEET, is a synthetic chemical compound that is used as an insect repellent. It was first developed by the US Army in 1946 for use by soldiers in tropical regions. Since then, it has become the most widely used insect repellent in the world, and is used in a variety of products, including sprays, lotions, and creams.
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect humans and other animals. It is thought to disrupt the insects' olfactory receptors, making it difficult for them to detect the chemicals that humans and animals emit.
Biochemical and Physiological Effects:
DEET has been shown to have a number of biochemical and physiological effects on both insects and humans. In insects, it can cause changes in the levels of neurotransmitters, leading to altered behavior and reduced feeding. In humans, it has been shown to have a number of effects, including skin irritation, eye irritation, and respiratory irritation.
Vorteile Und Einschränkungen Für Laborexperimente
DEET has a number of advantages and limitations for use in lab experiments. One advantage is its effectiveness in repelling insects, which can help to reduce the number of confounding variables in experiments. However, its effects on insects and humans can also make it difficult to control for other factors, and it may not be suitable for use in all types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than DEET. Another area of interest is the use of DEET as a drug delivery agent, which could have a number of potential applications in medicine. Finally, there is also interest in studying the long-term effects of DEET exposure on both insects and humans, as well as its potential impact on the environment.
Synthesemethoden
DEET is synthesized using a multi-step process that involves the reaction of 2-methylbenzoyl chloride with 2-ethylphenol in the presence of a base catalyst. The resulting product is then purified through a series of distillation and crystallization steps to yield pure DEET.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect-repelling properties, and is widely used in both commercial and residential settings. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. In addition to its use as an insect repellent, DEET has also been studied for its potential use as a pesticide and as a drug delivery agent.
Eigenschaften
CAS-Nummer |
22978-57-0 |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-9-5-7-11-15(13)17-16(18)14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
DCXLMGKGPSFIBV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



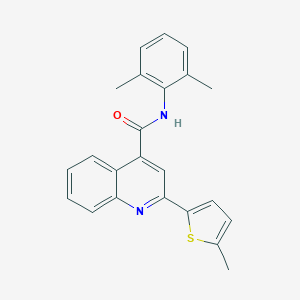
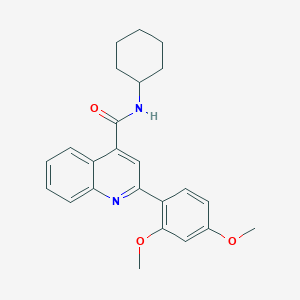
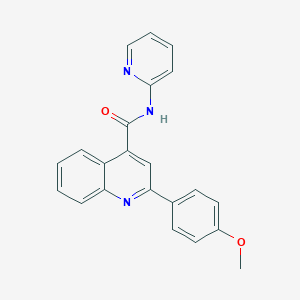
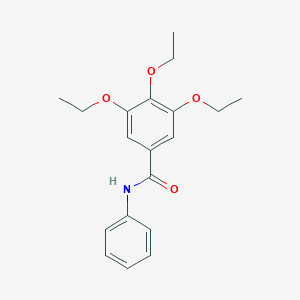

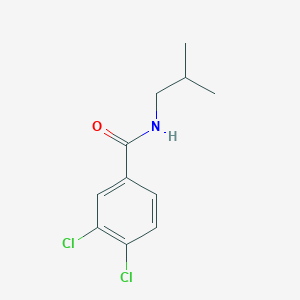
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)



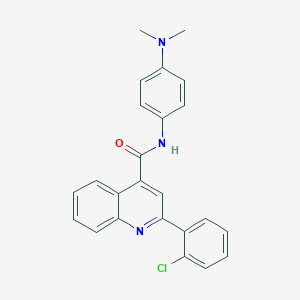
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)
